2-Bromo-1-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]-4-methylbenzene
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Overview
Description
2-Bromo-1-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]-4-methylbenzene is an organic compound characterized by its complex structure, which includes a bromine atom, multiple ethoxy groups, and a methylbenzene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]-4-methylbenzene typically involves multiple steps. One common method starts with the bromination of 4-methylbenzene to introduce the bromine atom. This is followed by a series of etherification reactions to attach the ethoxyphenoxy and ethoxy groups. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the etherification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and etherification processes. The use of continuous flow reactors can enhance the efficiency and yield of the reactions. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]-4-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the ethoxy groups or the aromatic ring.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-Bromo-1-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Bromo-1-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]-4-methylbenzene exerts its effects depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating substitution reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its ethoxyphenoxy groups, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-(2-methoxyethoxy)ethane
- 2-(2-Ethoxyphenoxy)ethyl bromide
- 1,4-Dibromo-2,5-bis[2-[2-(2-bromoethoxy)ethoxy]ethoxy]benzene
Uniqueness
2-Bromo-1-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]-4-methylbenzene is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-bromo-1-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrO4/c1-3-22-16-5-7-17(8-6-16)23-12-10-21-11-13-24-19-9-4-15(2)14-18(19)20/h4-9,14H,3,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSHQRZIAHOBCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCOCCOC2=C(C=C(C=C2)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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